An In-depth Technical Guide to the Physicochemical Properties of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
An In-depth Technical Guide to the Physicochemical Properties of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
Introduction
The fused heterocyclic scaffold of benzofuro[3,2-d]pyrimidine is of significant interest to the fields of medicinal chemistry and drug discovery. Derivatives of this core structure have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1]. The title compound, 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one, represents a key intermediate, possessing a reactive chloromethyl group that is amenable to a variety of nucleophilic substitution reactions. This functional handle allows for the facile introduction of diverse chemical moieties, enabling the generation of libraries of novel compounds for biological screening.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one, a plausible synthetic route with detailed experimental considerations, and methods for its structural elucidation. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their efforts to leverage this versatile building block for the discovery of new therapeutic agents.
Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₇ClN₂O₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 234.64 g/mol | Influences absorption and diffusion across biological membranes. |
| LogP (Lipophilicity) | 1.85 | A key determinant of solubility, permeability, and metabolic stability. |
| Water Solubility | Moderately soluble | Affects formulation, dissolution, and bioavailability. |
| pKa (most basic) | 1.25 | Influences the ionization state at physiological pH, affecting solubility and receptor binding. |
| Topological Polar Surface Area (TPSA) | 61.9 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Number of Rotatable Bonds | 1 | Relates to conformational flexibility and binding affinity. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding interactions with biological targets. |
| Hydrogen Bond Donors | 1 | Influences solubility and binding interactions with biological targets. |
Note: These values are computationally predicted and should be confirmed by experimental analysis for any downstream applications.
Synthesis of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one: A Proposed Route
The synthesis of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can be logically approached through a two-step process starting from the key intermediate, 3-aminobenzofuran-2-carboxamide. This strategy involves an initial N-chloroacetylation followed by a base-mediated intramolecular cyclization.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 3-Aminobenzofuran-2-carboxamide (Starting Material)
The starting material, 3-aminobenzofuran-2-carboxamide, is a crucial precursor. Its synthesis can be achieved from readily available 2-hydroxybenzonitrile through a two-step process involving O-alkylation with chloroacetonitrile followed by a base-catalyzed intramolecular cyclization[5][6].
Protocol:
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To a solution of 2-hydroxybenzonitrile in a suitable solvent such as DMF, add potassium carbonate.
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Add chloroacetonitrile dropwise at room temperature and then heat the mixture to facilitate the O-alkylation.
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After completion of the reaction (monitored by TLC), the intermediate 2-(cyanomethoxy)benzonitrile is isolated.
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The isolated intermediate is then treated with a strong base, such as potassium tert-butoxide, in an appropriate solvent like ethanol to induce intramolecular cyclization, affording 3-aminobenzofuran-2-carboxamide[5][6].
Causality: The use of a base in the first step is to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile for the reaction with chloroacetonitrile. The second step utilizes a strong base to facilitate the Thorpe-Ziegler type cyclization, where the methylene carbon adjacent to the nitrile attacks the nitrile group of the cyanomethoxy moiety, leading to the formation of the furan ring.
Step 2: N-Chloroacetylation of 3-Aminobenzofuran-2-carboxamide
Protocol:
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Suspend 3-aminobenzofuran-2-carboxamide in a suitable aprotic solvent, such as acetonitrile or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
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Add a tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to the suspension. This will act as a scavenger for the HCl generated during the reaction.
-
Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture. The slow addition is crucial to control the exothermicity of the reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate and concentrating under reduced pressure to yield the crude N-(2-carbamoylbenzofuran-3-yl)-2-chloroacetamide.
Causality: The amino group of 3-aminobenzofuran-2-carboxamide is a nucleophile that attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is performed at low temperature to prevent potential side reactions and decomposition. The tertiary amine base is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Step 3: Intramolecular Cyclization to form 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
Protocol:
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Dissolve the crude N-(2-carbamoylbenzofuran-3-yl)-2-chloroacetamide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
To this solution, add a strong, non-nucleophilic base, such as sodium hydride (NaH), portion-wise at 0 °C. The use of a strong base is necessary to deprotonate the amide nitrogen.
-
After the addition of the base, the reaction mixture is typically stirred at room temperature or gently heated to promote the intramolecular cyclization. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete, it is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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The product can then be extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated.
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The crude product can be purified by recrystallization or column chromatography to afford the pure 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one.
Causality: The strong base deprotonates the primary amide nitrogen, forming an amide anion. This anion then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the pyrimidinone ring. DMF is a suitable solvent as it is polar and aprotic, effectively solvating the ions involved without interfering with the reaction.
Structural Elucidation and Characterization
The definitive identification and characterization of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one rely on a combination of spectroscopic and analytical techniques.
Caption: A typical workflow for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the target molecule. Predicted NMR spectra can serve as a valuable reference for the analysis of experimental data.
Predicted ¹H NMR (in DMSO-d₆, 400 MHz):
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δ ~12.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the pyrimidinone ring.
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δ 7.5-8.2 ppm (m, 4H): These signals represent the aromatic protons of the benzofuran ring system.
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δ ~4.8 ppm (s, 2H): This singlet is characteristic of the two protons of the chloromethyl (-CH₂Cl) group.
Predicted ¹³C NMR (in DMSO-d₆, 100 MHz):
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δ ~160 ppm: Carbonyl carbon (C=O) of the pyrimidinone ring.
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δ ~150-155 ppm: Carbons of the pyrimidine ring and the furan-fused benzene ring.
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δ ~110-135 ppm: Aromatic carbons of the benzofuran moiety.
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δ ~45 ppm: Carbon of the chloromethyl (-CH₂Cl) group.
Note: These are predicted chemical shifts and may vary in an experimental setting.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The presence of a chlorine atom would be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy
IR spectroscopy would provide information about the functional groups present in the molecule. Key expected absorption bands include:
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~3200-3300 cm⁻¹: N-H stretching of the amide.
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~1680 cm⁻¹: C=O stretching of the pyrimidinone ring.
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~1600 cm⁻¹: C=N stretching of the pyrimidine ring.
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~750 cm⁻¹: C-Cl stretching of the chloromethyl group.
Chromatographic and Elemental Analysis
High-performance liquid chromatography (HPLC) would be employed to assess the purity of the synthesized compound. Elemental analysis would be used to confirm the elemental composition (C, H, N, Cl) of the molecule, providing further evidence for its identity and purity.
Conclusion
2-(Chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed and logically sound synthetic strategy, and a roadmap for its analytical characterization. The protocols and insights presented herein are intended to facilitate the work of researchers in the field of medicinal chemistry and drug discovery, enabling the exploration of the chemical space around the benzofuro[3,2-d]pyrimidine scaffold and the potential identification of new lead compounds. The self-validating nature of the described synthetic and analytical workflows ensures a high degree of confidence in the identity and purity of the target compound, which is paramount for its successful application in subsequent biological studies.
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